molecular formula C18H19BrO3 B2365295 4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate CAS No. 439094-30-1

4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate

Cat. No.: B2365295
CAS No.: 439094-30-1
M. Wt: 363.251
InChI Key: CLDTXFVCYCDOOI-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate is a chemical compound with the molecular formula C18H19BrO3 and a molecular weight of 363.25 . This compound is known for its unique structure, which includes a bromine atom, an isopropyl group, and a methoxybenzenecarboxylate ester group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate typically involves the esterification of 4-bromo-5-isopropyl-2-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-bromo-2-methyl-5-propan-2-ylphenyl) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c1-11(2)15-10-17(12(3)9-16(15)19)22-18(20)13-5-7-14(21-4)8-6-13/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDTXFVCYCDOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C2=CC=C(C=C2)OC)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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